4-Aminopyridin-1-ium-1-olate hydrochloride

説明

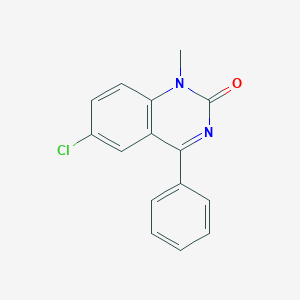

4-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the CAS Number: 1433-03-0 . It has a molecular weight of 146.58 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-aminopyridine 1-oxide hydrochloride . Its InChI code is 1S/C5H6N2O.ClH/c6-5-1-3-7 (8)4-2-5;/h1-4H,6H2;1H .Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is between 180-182 degrees Celsius .科学的研究の応用

Pharmacokinetics and Biochemistry

A study by Evenhuis et al. (1981) investigated the pharmacokinetics of 4-aminopyridine hydrochloride in human volunteers. This research is significant in understanding how the drug is metabolized and its concentration in blood and urine post-administration (Evenhuis et al., 1981).

Cardiac Cellular Research

Ridley et al. (2003) explored the impact of 4-aminopyridine on cardiac cells, specifically its inhibition of HERG K+ channels, which are crucial in cardiac repolarization. This research contributes to a deeper understanding of the drug's effects on cardiac function (Ridley et al., 2003).

Structural Chemistry

The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) 4-dimethylaminopyridine water undeca-solvate, was elucidated by Belay et al. (2020). Understanding such structures is crucial for the development of new chemical compounds and pharmaceuticals (Belay et al., 2020).

Chemical Interactions in Solution

Wang et al. (2006) studied the photodimerization reaction of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril, a molecule often used in supramolecular chemistry. This research provides insights into the chemical behavior of aminopyridines in various environments (Wang et al., 2006).

Supramolecular Chemistry

Duret et al. (2017) reported the synthesis of diverse polycyclic fused and spiro-4-aminopyridines, showcasing the versatility of 4-aminopyridines in chemical synthesis. This contributes to the field of supramolecular chemistry and the development of new materials (Duret et al., 2017).

Analytical Chemistry Application

Patil et al. (2018) explored the use of a dicationic ionic liquid containing 4-aminopyridine as a fluorescent probe for detecting hydroquinone. This demonstrates the potential for using 4-aminopyridine derivatives in analytical chemistry (Patil et al., 2018).

Neurophysiological Research

Research by Kasatkina (2016) uncovered that 4-aminopyridine triggers exocytosis in both excitable and non-excitable cells by sequestering intracellular Ca2+. This finding is crucial for understanding the drug's mechanisms in neurophysiology (Kasatkina, 2016).

Neurological Benefits in Spinal Cord Injury

Hayes et al. (1994) investigated the benefits of 4-aminopyridine in patients with spinal cord injury, showing its potential to ameliorate central conduction deficits (Hayes et al., 1994).

Hydrogen Bonding Studies

Roziere et al. (1980) conducted a neutron diffraction and IR spectroscopic study of 4-aminopyridine hemiperchlorate, revealing insights into strong asymmetric N–H–N hydrogen bonding, important for molecular interaction studies (Roziere et al., 1980).

Synthesis and Chemistry

Koutentis et al. (2011) optimized the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, demonstrating the chemical versatility and potential applications of aminopyridines in synthesis (Koutentis et al., 2011).

Targeting Voltage-activated Calcium Channels

Wu et al. (2009) presented evidence that aminopyridines like 4-AP target high voltage-activated Ca2+ channels, challenging conventional views and opening new avenues for understanding synaptic transmission (Wu et al., 2009).

Safety And Hazards

特性

IUPAC Name |

1-hydroxypyridin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYMQFBKNOARCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482722 | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridin-1-ium-1-olate hydrochloride | |

CAS RN |

1433-03-0 | |

| Record name | NSC285114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0OFPKS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)